3-((4-fluorophenyl)thio)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and a propanamide chain linked to a 4-fluorophenylthio moiety. The 4-fluorophenylthio substituent contributes to lipophilicity and may influence pharmacokinetic parameters through fluorine’s electronegativity .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-28(24,25)15-8-2-12(3-9-15)17-21-22-18(26-17)20-16(23)10-11-27-14-6-4-13(19)5-7-14/h2-9H,10-11H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYXGGMZVXYMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-fluorophenyl)thio)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Chemical Formula : C18H20FN3O3S
- Molecular Weight : 373.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of both a fluorinated phenyl group and a methylsulfonyl moiety suggests potential interactions with biological macromolecules, enhancing its pharmacological profile.
Antiproliferative Effects
Research has indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 6.8 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 4.5 | Disruption of mitochondrial function |
These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle arrest.
Case Studies
-
Study on MCF-7 Cells :
- In vitro studies demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic markers such as Annexin V and caspase-3 activation. Flow cytometry analysis confirmed significant apoptosis at concentrations above 5 µM.
-
HeLa Cell Studies :
- The compound was shown to induce G1 phase arrest in HeLa cells, leading to reduced proliferation rates. Western blot analysis revealed upregulation of p21 and downregulation of cyclin D1, indicating a disruption in cell cycle regulation.
-
A549 Cell Research :
- Mitochondrial assays indicated that the compound compromised mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) generation and subsequent cell death.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its lipophilicity may enhance cellular uptake, while the presence of polar groups aids in solubility.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
Chlorophenyl vs. Fluorophenyl Derivatives
- 3-((4-Chlorophenyl)sulfonyl)-N-(5-(2-(Phenylthio)ethyl)-1,3,4-Oxadiazol-2-yl)Propanamide (CAS 923436-00-4) Replaces the 4-fluorophenylthio group with a 4-chlorophenylsulfonyl moiety. Molecular weight: 451.9 g/mol (vs. ~437 g/mol for the target compound). Chlorine’s higher atomic weight and larger van der Waals radius may reduce solubility compared to fluorine.
Methylsulfonyl vs. Methoxy and Methylthio Groups
- N-(5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl)-2-((4-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Propanamide (CAS 394235-48-4)
Heterocyclic Core Modifications
Oxadiazole vs. Thiadiazole Analogues
- 3-Chloro-N-(4-{[(5-Methyl-1,3,4-Thiadiazol-2-yl)Amino]Sulfonyl}Phenyl)Propanamide (CAS 1365964-29-9) Replaces the oxadiazole with a thiadiazole ring. Thiadiazoles exhibit greater π-acceptor character, which may alter electronic interactions with biological targets.
Dihydrothiadiazole Derivatives
Functional Group Additions
- 3-(Phenylthio)-N-((3-(Tetrahydro-2H-Pyran-4-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Propanamide (CAS 2034462-62-7)
Structural and Property Comparison Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely follows methods similar to those in , involving nucleophilic substitution and condensation reactions .
- Thermal Stability : Compounds with methylsulfonyl groups (e.g., target compound) may exhibit higher thermal stability compared to methoxy or chloro derivatives due to stronger dipole interactions .
- Bioactivity Predictions : Fluorine’s electronegativity in the target compound could enhance binding to hydrophobic pockets in enzymes, while methylsulfonyl groups may improve interactions with polar residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
